molecular formula C5H10N4O2S B3334785 1-ethyl-1H-pyrazole-4-sulfonohydrazide CAS No. 1003993-43-8

1-ethyl-1H-pyrazole-4-sulfonohydrazide

Cat. No.: B3334785
CAS No.: 1003993-43-8
M. Wt: 190.23 g/mol
InChI Key: JDSJUABNHKQFFM-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-4-sulfonohydrazide is a valuable chemical intermediate designed for medicinal chemistry and drug discovery research. This compound features a pyrazole heterocycle, a privileged scaffold renowned for its prevalence in pharmacologically active molecules. The core pyrazole structure is a key substructure in numerous compounds with significant biological properties, including antimicrobial, anti-inflammatory, and antitumor activities . The molecular architecture of this reagent incorporates a sulfonohydrazide functional group, offering versatile reactivity for synthetic chemists. This makes it a promising building block for the design and synthesis of novel molecular hybrids, particularly for developing targeted therapeutic agents. Research into pyrazole derivatives has shown their potential in oncology research, with some compounds demonstrating potent inhibitory activity against key signaling pathways like EGFR and PI3K/AKT/mTOR, which are critical targets in cancer cell proliferation and survival . As a synthetic intermediate, this compound can be utilized to generate diverse compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Researchers can leverage its functional groups to create novel molecular entities, such as pyrazole-s-triazine hybrids, which have emerged as a promising area in the search for new anticancer agents . This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylpyrazole-4-sulfonohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4O2S/c1-2-9-4-5(3-7-9)12(10,11)8-6/h3-4,8H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSJUABNHKQFFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Ethyl 1h Pyrazole 4 Sulfonohydrazide and Its Analogues

Established Synthetic Pathways for Pyrazole (B372694) Core Formation

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. For N-substituted pyrazoles like the 1-ethyl variant, the choice of hydrazine (B178648) derivative is crucial.

Cyclocondensation Reactions with Hydrazine Derivatives

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. rsc.org The reaction of ethylhydrazine (B1196685) with various three-carbon synthons is the key step for forming the 1-ethyl-1H-pyrazole core.

Key 1,3-dielectrophilic synthons include:

1,3-Diketones: The Knorr pyrazole synthesis, a classic method, involves the condensation of a 1,3-diketone with a hydrazine. mdpi.comyoutube.combeilstein-journals.org This reaction is straightforward and often provides good yields of polysubstituted pyrazoles. mdpi.com The reaction with an unsymmetrical diketone can, however, lead to a mixture of two regioisomers. mdpi.com

α,β-Unsaturated Carbonyl Compounds: These compounds, including α,β-unsaturated ketones and aldehydes, react with hydrazines to form pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles. mdpi.comnih.gov The oxidation can occur in situ or as a separate step. nih.gov

Acetylenic Ketones: The reaction of acetylenic ketones with hydrazine derivatives is a long-established method for pyrazole synthesis. mdpi.comnih.gov A significant challenge with this method is controlling the regioselectivity, as it often yields a mixture of regioisomers. mdpi.com

The general mechanism for these cyclocondensations involves the initial formation of a hydrazone, followed by an intramolecular cyclization and subsequent dehydration (or oxidation in the case of pyrazolines) to yield the aromatic pyrazole ring. youtube.comnih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
1,3-Dielectrophile TypeHydrazine DerivativeKey FeaturesReference(s)
1,3-DiketonesSubstituted HydrazinesClassic Knorr synthesis; can produce regioisomeric mixtures. mdpi.combeilstein-journals.org
α,β-Unsaturated KetonesSubstituted HydrazinesForms pyrazoline intermediate requiring oxidation. mdpi.comnih.gov
Acetylenic KetonesSubstituted HydrazinesOften results in mixtures of regioisomers. mdpi.comnih.gov
2-(Benzylthio)malonaldehydeSubstituted HydrazinesUsed in a two-step synthesis of pyrazole-4-sulfonyl chlorides. nih.govresearchgate.net

Multi-component Reactions for Pyrazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like substituted pyrazoles in a single pot. beilstein-journals.org These reactions often involve the in situ generation of the necessary 1,3-dicarbonyl or equivalent synthon, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.orgnih.gov

For instance, a three-component reaction can involve an aldehyde, a β-ketoester, and a hydrazine derivative. beilstein-journals.orgmdpi.com In one such synthesis of pyrazole-4-carboxylic acid ethyl esters, phenylhydrazine, benzaldehyde, and ethyl acetoacetate (B1235776) are reacted in the presence of a magnetic ionic liquid catalyst. sid.ir Another approach involves a four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate (B1144303) to produce highly functionalized pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.com These strategies highlight the versatility of MCRs in creating diverse pyrazole structures through convergent pathways. nih.gov

Functionalization of Pre-existing Pyrazole Rings

An alternative strategy to building the pyrazole ring with all substituents in place is the functionalization of a pre-formed pyrazole core. rsc.org For the synthesis of 1-ethyl-1H-pyrazole-4-sulfonohydrazide, this would involve introducing the sulfonyl group at the C-4 position of 1-ethyl-1H-pyrazole.

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for this purpose, allowing for the direct formation of C-C and C-heteroatom bonds on the pyrazole ring without the need for pre-functionalized starting materials. rsc.org This approach can provide access to a wide range of functionalized pyrazoles in a single step. rsc.org Various strategies exist, and their efficiency and regioselectivity depend on the specific catalyst and directing groups used. rsc.orgnih.gov For example, direct sulfonation can be achieved under specific conditions, providing a route to the key sulfonyl intermediate.

Strategies for the Introduction and Modification of the Sulfonohydrazide Group

Once the 1-ethyl-1H-pyrazole core is synthesized, the next critical phase is the installation of the sulfonohydrazide moiety at the C-4 position. This is typically a two-step process involving the formation of a sulfonyl chloride intermediate, followed by its reaction with hydrazine.

Formation of Sulfonyl Chlorides as Intermediates

The conversion of a pyrazole to a pyrazole sulfonyl chloride is a key transformation. Two primary methods have been established for synthesizing pyrazole-4-sulfonyl chlorides.

The first method involves direct chlorosulfonylation of the pyrazole ring. For example, 3,5-dimethyl-1H-pyrazole can be treated with chlorosulfonic acid, followed by thionyl chloride, to yield 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with high yield. nih.govacs.org This method is effective for pyrazoles that are sufficiently activated for electrophilic substitution at the C-4 position.

A second, multi-step approach starts from synthetically available 2-(benzylthio)malonaldehyde. nih.govresearchgate.netscispace.com This aldehyde undergoes cyclization with a hydrazine derivative (such as ethylhydrazine) to form a 4-(benzylthio)pyrazole. Subsequent oxidative chlorination selectively converts the benzylthio group into the desired sulfonyl chloride functionality. researchgate.net This method is particularly useful for producing diverse pyrazole-containing sulfonyl chlorides that may not be accessible through other routes. nih.govscispace.com

Table 2: Methods for Synthesizing Pyrazole-4-Sulfonyl Chlorides
Starting MaterialReagentsKey FeaturesReference(s)
3,5-Dimethyl-1H-pyrazole1. Chlorosulfonic Acid 2. Thionyl ChlorideDirect electrophilic substitution on the pyrazole ring. nih.govacs.org
2-(Benzylthio)malonaldehyde1. Hydrazine derivative 2. Oxidative ChlorinationTwo-step process involving cyclization then conversion of a thioether. nih.govresearchgate.netscispace.com

Hydrazinolysis Reactions to Yield Sulfonohydrazides

The final step in the synthesis of this compound is the conversion of the corresponding sulfonyl chloride intermediate. This is achieved through a hydrazinolysis reaction, where the pyrazole-4-sulfonyl chloride is treated with hydrazine hydrate. researchgate.netscielo.org.mx

This reaction is a general and efficient method for preparing sulfonohydrazides from sulfonyl chlorides. google.com The process typically involves reacting the sulfonyl chloride with hydrazine hydrate in a suitable solvent, such as methanol (B129727) or ethanol (B145695). researchgate.net The desired sulfonohydrazide often precipitates from the reaction mixture as a solid product. researchgate.net It is also possible to synthesize sulfonylhydrazones in one pot from a sulfonyl chloride, hydrazine hydrate, and a vinyl azide (B81097) in water, showcasing an environmentally friendly approach. researchgate.net The high reactivity of the sulfonyl chloride group with the nucleophilic hydrazine makes this a reliable transformation. nih.gov

Specific Synthetic Approaches Towards this compound

The synthesis of this compound can be logically approached through the initial formation of an N-ethylated pyrazole, followed by sulfonation at the C-4 position to yield a key intermediate, 1-ethyl-1H-pyrazole-4-sulfonyl chloride. Subsequent reaction of this sulfonyl chloride with hydrazine provides the desired sulfonohydrazide.

Regioselective Synthesis and Reaction Optimization

The regioselective synthesis of 1-ethyl-1H-pyrazole is crucial to ensure the correct placement of the ethyl group at the N-1 position. This is typically achieved by the reaction of a suitable pyrazole precursor with an ethylating agent. For instance, the alkylation of pyrazole with ethyl iodide in the presence of a base like potassium tert-butoxide in a solvent such as tetrahydrofuran (B95107) (THF) can provide the desired N-1 ethylated product. nih.gov The choice of base and solvent is critical for optimizing the yield and minimizing the formation of regioisomers.

Following the N-ethylation, the next key step is the sulfonation at the C-4 position. This is generally accomplished using a strong sulfonating agent like chlorosulfonic acid. The reaction of 1-ethyl-1H-pyrazole with chlorosulfonic acid, often in the presence of a dehydrating agent like thionyl chloride and a suitable solvent such as chloroform (B151607), yields 1-ethyl-1H-pyrazole-4-sulfonyl chloride. nih.gov Optimization of this step involves controlling the reaction temperature and the stoichiometry of the reagents to maximize the yield of the desired product.

The final step in the synthesis of this compound involves the reaction of the intermediate sulfonyl chloride with hydrazine hydrate. This nucleophilic substitution reaction at the sulfonyl group is typically carried out in a suitable solvent like ethanol or dichloromethane (B109758) at room temperature. acs.org The reaction progress can be monitored by thin-layer chromatography (TLC), and the product can be isolated and purified using standard techniques.

A plausible synthetic scheme is outlined below:

Scheme 1: Synthesis of this compound

N-Ethylation: Pyrazole is reacted with ethyl iodide in the presence of a base (e.g., potassium tert-butoxide) in THF.

C-4 Sulfonylation: The resulting 1-ethyl-1H-pyrazole is treated with chlorosulfonic acid and thionyl chloride in chloroform to yield 1-ethyl-1H-pyrazole-4-sulfonyl chloride.

Hydrazinolysis: The sulfonyl chloride is then reacted with hydrazine hydrate to afford this compound.

StepReagents and ConditionsProduct
1. N-EthylationPyrazole, Ethyl Iodide, Potassium tert-butoxide, THF1-Ethyl-1H-pyrazole
2. C-4 Sulfonylation1-Ethyl-1H-pyrazole, Chlorosulfonic acid, Thionyl chloride, Chloroform1-Ethyl-1H-pyrazole-4-sulfonyl chloride sigmaaldrich.com
3. Hydrazinolysis1-Ethyl-1H-pyrazole-4-sulfonyl chloride, Hydrazine hydrate, EthanolThis compound

Synthesis of Deuterated or Isotopically Labelled Variants (for mechanistic studies)

The synthesis of deuterated or isotopically labeled variants of this compound is valuable for mechanistic studies, such as investigating reaction pathways and metabolic fate. A common approach involves the use of commercially available deuterated starting materials.

For instance, to introduce a deuterated ethyl group at the N-1 position, iodoethane-d5 (B31937) can be used as the ethylating agent. isotope.com The synthesis would follow the same general pathway as the non-labeled compound, with the deuterated ethyl iodide being introduced in the first step. The reaction of pyrazole with iodoethane-d5 in the presence of a suitable base would yield 1-(ethyl-d5)-1H-pyrazole. Subsequent sulfonation and hydrazinolysis would then provide the desired 1-(ethyl-d5)-1H-pyrazole-4-sulfonohydrazide.

Alternatively, isotopic labeling can be achieved by introducing deuterium (B1214612) at specific positions on the pyrazole ring itself. This can be accomplished through H-D exchange reactions on the pyrazole precursor or by using deuterated building blocks in the initial pyrazole synthesis. nih.gov For example, deuterated malonic acid can be used as a starting material in the synthesis of a deuterated pyrazole ring. cdnsciencepub.com

Table 1: Key Reagents for Isotopic Labeling

Labeled GroupReagent
N-ethyl-d5Iodoethane-d5 isotope.com
Pyrazole-d4Deuterated pyrazole precursors (e.g., from deuterated malonic acid) cdnsciencepub.com

Synthetic Exploration of this compound Analogues

The synthetic methodologies described above can be adapted to create a diverse library of analogues of this compound. This allows for the systematic investigation of structure-activity relationships.

Diversification of N-1 Alkyl Substituents on the Pyrazole Ring

The N-1 position of the pyrazole ring can be readily diversified by employing a range of alkylating agents in the initial step of the synthesis. Instead of ethyl iodide, other alkyl halides (e.g., methyl iodide, propyl bromide, benzyl (B1604629) chloride) can be used to introduce different alkyl or arylalkyl groups. nih.govacs.org The reaction conditions, particularly the choice of base and solvent, may need to be optimized for each specific alkylating agent to achieve good yields and regioselectivity.

Table 2: Examples of N-1 Alkyl Substituents

Alkylating AgentN-1 Substituent
Methyl iodideMethyl
Propyl bromidePropyl
Benzyl chlorideBenzyl
Isopropyl iodideIsopropyl

Chemical Modifications at the Pyrazole C-4 Position

The C-4 position of the pyrazole ring is a key site for chemical modification. The synthesis of the parent compound proceeds through a C-4 sulfonyl chloride intermediate, which is a versatile precursor for a variety of other functional groups. For example, the sulfonyl chloride can be reacted with different amines to generate a library of sulfonamides. nih.gov Furthermore, other electrophilic substitution reactions, such as halogenation or nitration, could potentially be employed at the C-4 position of the 1-ethyl-1H-pyrazole starting material to introduce alternative functionalities.

Substituent Effects on the Terminal Hydrazide Nitrogen

The reactivity and properties of the terminal hydrazide nitrogen can be influenced by the electronic nature of substituents on the pyrazole ring and the N-1 position. Electron-withdrawing groups on the pyrazole ring are expected to decrease the nucleophilicity of the terminal hydrazide nitrogen, while electron-donating groups would have the opposite effect. nih.govrsc.org These substituent effects can be systematically studied by synthesizing a series of analogues with varying electronic properties and evaluating their reactivity in subsequent chemical transformations or their biological activity. While direct studies on pyrazole sulfonohydrazides are limited, the principles of substituent effects on related sulfonamides and hydrazides provide a strong basis for predicting these trends. nih.govrsc.org

Table 3: Predicted Substituent Effects on Terminal Hydrazide Nitrogen Nucleophilicity

Substituent Type on Pyrazole RingPredicted Effect on Nucleophilicity
Electron-donating (e.g., -CH3, -OCH3)Increase
Electron-withdrawing (e.g., -NO2, -Cl)Decrease

Structure Activity Relationship Sar Studies of 1 Ethyl 1h Pyrazole 4 Sulfonohydrazide Derivatives

Influence of Pyrazole (B372694) Ring Substitution on Biological Activity

The pyrazole ring serves as a crucial scaffold, and modifications to its substituents can profoundly impact biological efficacy through electronic and steric effects.

The N-1 position of the pyrazole ring is a key site for modification. While direct SAR studies on N-1 alkylation of 1-ethyl-1H-pyrazole-4-sulfonohydrazide are limited, research on related pyrazole sulfonamides provides valuable insights. The nature of the substituent at the N-1 position is critical, as N-unsubstituted pyrazoles are often required for activity, suggesting the N-H may act as a hydrogen bond donor. nih.gov In cases where N-1 substitution is tolerated, the size and nature of the alkyl or aryl group can influence potency. For instance, in a series of pyrazole sulfonamide inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), replacing the N-H with a methyl group (as in 1,3,5-trimethylpyrazole (B15565) derivatives) led to a loss of activity, highlighting the importance of the hydrogen-bonding capability at this position for certain biological targets. nih.gov

However, in other series, N-alkylation is a common strategy. The regioselectivity of N-alkylation is influenced by both steric and electronic factors, often favoring the N-1 position in 3-substituted pyrazoles to avoid steric clash. researchgate.net Studies on 3,5-dimethyl-1H-pyrazole-4-sulfonamides versus 1,3,5-trimethyl-1H-pyrazole-4-sulfonamides in antiproliferative assays showed that both scaffolds can produce active compounds, indicating that N-methylation is viable for some targets. nih.govacs.org The choice between an N-H and an N-alkyl group like ethyl depends heavily on the specific topology of the target protein's binding site.

Further SAR exploration on the pyrazole core itself, specifically at the 3 and 5 positions, reveals the importance of both electronic and steric factors. In one study on pyrazole sulfonamides, extending the alkyl chain at the 5-position from methyl to ethyl, n-propyl, or isopropyl was well-tolerated and in some cases increased potency. nih.gov For example, an n-propyl group at the C-5 position resulted in a 3-fold increase in potency compared to the dimethyl-substituted hit compound. nih.gov This suggests the presence of a lipophilic pocket that can accommodate alkyl chains of a specific size. nih.gov However, increasing the lipophilicity on both the C-3 and C-5 positions by using two ethyl groups led to a drop in activity, indicating a delicate balance is required. nih.gov

Table 1: Effect of Pyrazole C-3/C-5 Alkyl Substitution on NAAA Inhibitory Activity nih.gov
CompoundR1 (C-3)R2 (C-5)h-NAAA IC50 (µM)
1-CH3-CH31.02
8-CH3-CH2CH30.62
9-CH3-(CH2)2CH30.33
11-CH3-CH(CH3)20.64
12-CH3-C(CH3)30.78
15-CH2CH3-CH2CH31.11

The arrangement of substituents on the pyrazole ring is a critical determinant of biological activity. Studies on pyrazolone (B3327878) derivatives bearing a sulfonamide moiety have shown that the position of the sulfonamide group on an attached phenyl ring significantly influences inhibitory activity against enzymes like cholinesterases and carbonic anhydrases. nih.gov For instance, compounds with a sulfonamide group at the meta position of a phenyl ring generally displayed higher activity than their para-substituted counterparts. nih.gov

Modulations of the Sulfonohydrazide Moiety

The sulfonohydrazide group is a key pharmacophoric element, offering multiple points for modification to fine-tune a compound's properties and biological activity.

The sulfonamide group is a well-known zinc-binding group in a large class of enzyme inhibitors, particularly for carbonic anhydrases. mdpi.com Its replacement or modification can lead to drastic changes in activity. In the development of NAAA inhibitors, the replacement of the tertiary sulfonamide group with an amide analogue resulted in a complete loss of biological activity, confirming the essential role of the sulfonamide moiety for that specific target. acs.org

Similarly, modifications to the atoms linking the sulfonamide to other parts of the molecule can abolish activity. In one series, replacing an ether linker adjacent to the sulfonamide-bearing piperidine (B6355638) with a nitrogen or a methylene (B1212753) unit led to inactive compounds. nih.gov This highlights the precise spatial and electronic requirements of the linker for optimal interaction with the biological target.

The terminal nitrogen of the hydrazide or sulfonohydrazide group provides a vector for introducing a wide variety of substituents that can explore the binding pocket of a target enzyme and modulate physicochemical properties. In a series of acyl pyrazole sulfonamides designed as α-glucosidase inhibitors, the nature and position of substituents on an acyl group attached to the sulfonamide nitrogen significantly altered inhibitory activity. nih.gov

The SAR studies revealed that:

Halogen Substitution: A chlorine atom at the para-position of the phenyl ring (Compound 5a ) yielded the most potent compound in the series, with an IC50 of 1.13 µM, which was 35-fold more effective than the standard drug acarbose. nih.gov

Positional Effects: Moving the chlorine to the ortho-position or replacing it with other groups generally led to a decrease in potency. nih.gov

Electron-donating vs. Electron-withdrawing Groups: The presence and position of electron-withdrawing groups (like halogens) and electron-donating groups on the N'-acyl substituent had a profound impact on the binding affinity. nih.gov

These findings underscore the importance of the terminal substituent in establishing key interactions within the enzyme's active site.

Table 2: SAR of N'-Acyl Pyrazole Sulfonamides as α-Glucosidase Inhibitors nih.gov
CompoundSubstituent on Phenyl RingIC50 (µM)
5a4-Cl1.13 ± 0.06
5b2-Cl1.57 ± 0.04
5c4-Br1.75 ± 0.05
5d4-F2.11 ± 0.07
5e4-OH3.24 ± 0.09
Acarbose (Standard)-35.1 ± 0.14

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of a molecule is critical for its ability to bind to a biological target. Molecular docking and conformational analysis studies provide insights into the likely bioactive conformations of pyrazole sulfonamide derivatives.

In another study on NAAA inhibitors, flexible ligand-docking showed that the substituted pyrazole ring establishes a double hydrogen bond interaction with the side chain and backbone of residue E195. acs.org The bioactive conformation placed the N-alkylated pyrazole core in a specific orientation that allowed other parts of the molecule to occupy hydrophobic regions of the binding site. acs.orgnih.gov The stereochemistry of substituents is also vital; for instance, an endo-isomer of a bicyclic moiety was found to be potent, while the corresponding exo-diastereoisomer was completely inactive, demonstrating that a precise 3D arrangement is necessary for biological activity. nih.gov These studies collectively show that the bioactive conformation of pyrazole sulfonohydrazide derivatives is one that optimally orients the key interacting groups—the sulfonohydrazide for anchoring and the substituted pyrazole and other moieties for specificity and enhanced binding affinity—within the architecture of the target's active site.

Spectroscopic and Crystallographic Insights into Preferred Conformations

The three-dimensional conformation of a molecule is critical for its biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside single-crystal X-ray diffraction, provide valuable data on the preferred conformations of molecules.

For pyrazole derivatives, NMR spectroscopy helps in elucidating the substitution pattern and the electronic environment of the pyrazole ring. nih.gov In the case of this compound, 1H and 13C NMR would confirm the position of the ethyl group and the sulfonohydrazide substituent.

A study on 4-halogenated-1H-pyrazoles highlighted how different substituents at the 4-position influence the crystal packing, forming either trimeric or catemeric structures through hydrogen bonding. While not a sulfonohydrazide, this demonstrates the sensitivity of the pyrazole scaffold's solid-state structure to substitution.

Table 1: Hypothetical Spectroscopic Data for this compound based on Analogous Compounds

Technique Expected Observations
1H NMR Signals corresponding to the ethyl group (a quartet and a triplet), distinct singlets for the pyrazole ring protons, and exchangeable protons for the NH and NH2 groups of the sulfonohydrazide.
13C NMR Resonances for the two carbons of the ethyl group, three carbons of the pyrazole ring, and the carbon bearing the sulfonyl group.
IR Spectroscopy Characteristic absorption bands for N-H stretching (sulfonohydrazide), S=O stretching (sulfonamide), and C=N/C=C stretching of the pyrazole ring.

This table is a representation of expected data based on general knowledge of NMR and IR spectroscopy for similar organic compounds.

Relationship between Molecular Geometry and Biological Potency

The spatial arrangement of functional groups in a molecule directly influences its ability to bind to a biological target. For pyrazole derivatives, the orientation of substituents on the pyrazole ring is a key factor in determining biological potency.

In a series of pyrazole-based inhibitors, modifications at the 3 and 5 positions of the pyrazole ring were explored to modulate inhibitory activity and selectivity. This suggests that the substituents on the pyrazole core of this compound would also play a critical role in its biological profile. The ethyl group at the N1-position, for instance, could influence the orientation of the entire molecule within a binding pocket.

Molecular docking studies on pyrazole-sulfonamide derivatives have shown that the sulfonamide moiety often participates in crucial hydrogen bonding interactions with the target protein. nih.govresearchgate.net It is therefore highly probable that the sulfonohydrazide group in the title compound would also be a key interaction point.

Identification of Key Pharmacophoric Features

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

Essential Structural Elements for Target Recognition

Based on studies of related pyrazole sulfonamides and hydrazones, the key pharmacophoric elements for this compound would likely include:

The Pyrazole Ring: This aromatic heterocycle serves as a rigid scaffold, positioning the other functional groups in a defined spatial orientation. The nitrogen atoms can act as hydrogen bond acceptors.

The Sulfonohydrazide Moiety: This group is rich in hydrogen bond donors (the NH and NH2 groups) and acceptors (the sulfonyl oxygens). It is a critical feature for anchoring the molecule to the target. The synergistic effect of the pyrazole and sulfonamide pharmacophores has been noted to enhance antimicrobial activity in related compounds. researchgate.net

The N1-Ethyl Group: This group contributes to the lipophilicity of the molecule and can engage in van der Waals interactions within a hydrophobic pocket of the target.

Developing Hypotheses for Enhanced Activity

Based on the identified pharmacophoric features, several hypotheses for enhancing the biological activity of this compound can be proposed:

Modification of the N1-Substituent: Replacing the ethyl group with other alkyl or aryl groups could optimize hydrophobic interactions. For example, a bulkier group might provide better shape complementarity with the target's binding site.

Substitution on the Pyrazole Ring: Introducing small substituents at the 3 and 5 positions of the pyrazole ring could modulate the electronic properties of the ring and provide additional interaction points.

Derivatization of the Hydrazide: Acylation or alkylation of the terminal nitrogen of the sulfonohydrazide could fine-tune the hydrogen bonding capacity and steric bulk of this moiety. Studies on pyrazolyl acylhydrazones have shown that such modifications can lead to potent antiproliferative and antioxidant agents.

Table 2: Proposed Modifications to this compound for SAR Studies

Position of Modification Proposed Change Rationale for Enhanced Activity
N1-Position Substitution of ethyl with propyl, butyl, or benzyl (B1604629) groups.To probe the size and nature of a potential hydrophobic pocket.
C3 and C5-Positions Introduction of methyl or halogen groups.To alter the electronic distribution and provide new interaction points.
Sulfonohydrazide Terminus Acylation with various aromatic or aliphatic acyl groups.To explore additional binding interactions and modulate physicochemical properties.

This table presents hypothetical modifications for the purpose of outlining a potential drug discovery and development strategy.

Pharmacological Investigations and Elucidation of Mechanism of Action Pre Clinical Focus

In Vitro Biological Activity Spectrum of 1-Ethyl-1H-pyrazole-4-Sulfonohydrazide and its Analogues

The pyrazole (B372694) scaffold, particularly when functionalized with a sulfonamide or a bioisosteric sulfonohydrazide group, represents a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities. Analogues of this compound, such as pyrazole carboxamides and sulfonamides, have been the subject of extensive preclinical investigation to determine their therapeutic potential across different disease areas. This section focuses on the in vitro enzyme inhibition assays that have been crucial in defining their spectrum of activity.

The interaction of pyrazole sulfonohydrazide analogues with specific enzymes is a key determinant of their biological effects. Researchers have employed various in vitro assays to quantify the inhibitory potency of these compounds against several clinically relevant enzyme targets.

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme in both the citric acid cycle and the electron transport chain. Inhibition of SDH disrupts fungal respiration, making it an important target for the development of fungicides. Pyrazole-4-carboxamides, which are structurally related to pyrazole-4-sulfonohydrazides, are a well-established class of SDH inhibitors (SDHIs). google.comacs.orgnih.gov

Research has demonstrated that novel pyrazole carboxamide analogues exhibit potent antifungal activity by targeting fungal SDH. google.comnih.gov For instance, the compound SCU2028, N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, was found to have an EC₅₀ value of 0.022 mg/L against the fungus Rhizoctonia solani. nih.gov Further studies on related compounds revealed even greater potency. The inhibitory activity of these analogues is often superior to that of established commercial fungicides. mdpi.comacs.orgresearchgate.net Molecular docking studies suggest these compounds bind effectively within the active site of SDH, interacting with key amino acid residues and blocking its function. ucl.ac.uk A recent study highlighted a "pyrazole-4-sulfonohydrazide scaffold" as a potential basis for designing new SDH inhibitors, lending direct relevance to this structural class. nih.gov

Table 1: In Vitro Inhibitory Activity of Pyrazole Analogues against Fungal SDH

Compound ID Target Organism/Enzyme Potency (IC₅₀/EC₅₀) Reference
SCU3038 Rhizoctonia solani 0.016 mg/L (EC₅₀) google.comnih.gov
Compound 5l Botrytis cinerea SDH 0.506 µg/mL (IC₅₀) acs.org
Compound 5e Rhizoctonia solani SDH 2.04 µM (IC₅₀) researchgate.net
Compound 6i Valsa mali 1.77 mg/L (EC₅₀) ucl.ac.uk
Y47 SDH 7.7 mg/L (IC₅₀) rsc.org

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that inactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for regulating glucose homeostasis. Inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. researchgate.net Pyrazole-containing compounds have emerged as potent DPP-4 inhibitors.

A series of novel thiosemicarbazones incorporating a pyrazole ring were synthesized and evaluated for their DPP-4 inhibitory effects. researchgate.net Several compounds in this series demonstrated nanomolar potency, with activity comparable or superior to the well-known DPP-4 inhibitor, sitagliptin. researchgate.net The pyrazole scaffold plays a key role in binding to the enzyme's active site, often forming π-π interactions with aromatic residues like Tyr666. researchgate.net In another study, a pyrazole-fused piperidine (B6355638) derivative was identified as a potent DPP-4 inhibitor with an IC₅₀ value of 26 nM. researchgate.net

Table 2: DPP-4 Inhibitory Activity of Pyrazole Analogues

Compound ID Compound Class Potency (IC₅₀) Reference
Compound 2f Pyrazole Thiosemicarbazone 1.266 ± 0.264 nM researchgate.net
Sitagliptin Reference Drug 4.380 ± 0.319 nM researchgate.net
Compound 2g Pyrazole Thiosemicarbazone 4.775 ± 0.296 nM researchgate.net
Compound 2o Pyrazole Thiosemicarbazone 18.061 ± 0.311 nM researchgate.net
Analog 74 Pyrazolo-piperidine 26 nM researchgate.net

Leukotriene A4 hydrolase (LTA4H) is a bifunctional zinc metalloenzyme that catalyzes the final step in the biosynthesis of leukotriene B4 (LTB4), a potent pro-inflammatory lipid mediator. google.com LTB4 is implicated in various inflammatory diseases, making LTA4H an attractive target for anti-inflammatory drug discovery. Arylpyrazole ethers have been specifically designed and patented as inhibitors of LTA4H. google.com A conformationally restricted bicyclic aminopyrazole, AZD5718, was developed as an inhibitor of the 5-lipoxygenase activating protein (FLAP), which is upstream of LTA4H in the leukotriene pathway, and it demonstrated excellent potency in inhibiting LTB₄ production with a free plasma IC₅₀ of 2.0 nM. acs.org While direct IC₅₀ values for pyrazole sulfonohydrazides against LTA4H are not widely published, the investigation into pyrazole-based scaffolds confirms their relevance to the leukotriene pathway. google.comacs.org

Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases critical for the metabolism of xenobiotics. The sulfonamide group is a known pharmacophore that can lead to CYP inhibition. scispace.com Analogues containing the pyrazole scaffold have been specifically investigated as inhibitors of CYP121A1, an essential enzyme in Mycobacterium tuberculosis (Mtb), making it a novel anti-tuberculosis target. nih.gov

Several series of aryl-substituted pyrazole derivatives have been synthesized and shown to bind to and inhibit CYP121A1. nih.gov The binding affinity (Kd) of these compounds can reach low micromolar concentrations, indicating effective interaction with the enzyme's active site. These pyrazole inhibitors typically engage in indirect binding to the heme iron through water molecules, with key interactions involving residues such as Thr77, Val82, and Arg386. nih.gov While some pyrazole sulfonamides have shown inhibitory activity against various human CYP isoforms (CYP1A2, 2C9, 2C19, etc.), specific IC₅₀ values are highly dependent on the full molecular structure. mdpi.comacs.org

Table 3: Binding Affinity of Pyrazole Analogues against Mtb CYP121A1

Compound ID Compound Class Potency (Kd) Reference
Compound 7e Imidazole Pyrazole 2.63 µM nih.gov
Compound 12b Triazole Pyrazole 5.13 µM
Compound 11f Imidazole Pyrazole 11.73 µM
Compound 8b Triazole Pyrazole 35.6 µM nih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis (programmed cell death). Anti-apoptotic members like Bcl-2 and Bcl-xL are often overexpressed in cancer cells, promoting their survival. Developing inhibitors of these proteins is a key strategy in oncology. Pyrazole-based sulfonamides have been identified as potent dual antagonists of Bcl-2 and Bcl-xL.

These compounds are designed to mimic the binding of pro-apoptotic proteins (like Bim) to the hydrophobic groove of Bcl-2/Bcl-xL, thereby disrupting their function and triggering the apoptotic cascade. A series of new carbonitrile-substituted pyrazole-tosyl amide derivatives were shown to have significant antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231) with IC₅₀ values below 10 µM. Mechanistic studies confirmed these compounds induce apoptosis by significantly inhibiting the levels of the anti-apoptotic protein Bcl-2 and increasing the activity of the executioner protein Caspase-3.

Table 4: Antiproliferative Activity of Apoptosis-Inducing Pyrazole Analogues

Compound ID Cell Line Activity (IC₅₀) Mechanism Reference
Compound 9d MDA-MB-231 (Breast) <10 µM Bcl-2 Inhibition
Compound 9e MDA-MB-231 (Breast) <10 µM Bcl-2 Inhibition
Compound 9f MCF-7 (Breast) <10 µM Bcl-2 Inhibition
Compound 17 HepG2 (Liver) 10.8 µM Chk2 Inhibition acs.org
Compound 2 HCT116 (Colon) 0.95 µM Akt1 Inhibition acs.org

Enzyme Inhibition Assays

Other Enzyme Target Profiling

Beyond primary targets, pyrazole derivatives have been profiled against other enzymes, revealing potential for polypharmacology. Certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been assessed for their inhibitory activity against carbonic anhydrases (CAs), enzymes crucial for microbial metabolism. nih.gov This highlights a mechanism where inhibiting the equilibrium between CO2 and HCO3− can disrupt essential physiological processes in pathogens. nih.gov

In the context of oncology, 1,3,5-trisubstituted-1H-pyrazole derivatives have been investigated as inhibitors of the B-cell lymphoma 2 (Bcl-2) protein. nih.gov Molecular docking studies confirmed that these compounds could bind with high affinity to Bcl-2, an anti-apoptotic protein. nih.gov Inhibition of Bcl-2 disrupts its function, thereby promoting the activation of apoptotic pathways, making it a key target in cancer therapy. nih.gov These findings suggest that the pyrazole scaffold can be tailored to interact with specific enzymatic and protein-binding sites, influencing distinct cellular outcomes.

Cellular Assays and Pathway Modulation

The pyrazole scaffold is a key structural feature in compounds investigated for their ability to combat bacterial biofilms, which are a major factor in antibiotic resistance.

Various pyrazole derivatives have demonstrated significant anti-biofilm capabilities against a range of pathogens. For instance, 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazoles (compounds 1b and 1d) showed potent inhibition of biofilm formation in Acinetobacter baumannii, including multidrug-resistant (MDR) isolates, with inhibition rates between 86.6% and 95.8%. nih.gov Similarly, another pyrazole-derived molecule, designated ABA-4, was found to inhibit 90% of biofilm formation in P. aeruginosa at a concentration of 25 µM and induce 60% dispersal of established biofilms at 100 µM. mdpi.com This activity was linked to the stimulation of phosphodiesterase enzymes, leading to the degradation of cyclic di-GMP (c-di-GMP), a key signaling molecule in biofilm formation. mdpi.com

Further studies with 4,5-dihydro-1H-pyrazole-1-carboximidamide hydrochlorides demonstrated a reduction of up to 5.2 log10 in Salmonella spp. biofilm formation. researchgate.netresearchgate.net The presence of halogen groups, such as in a bromophenyl-substituted derivative, is thought to aid in breaking down the extracellular matrix of the biofilm, allowing for better penetration of the compound. researchgate.net

Below is a summary of the anti-biofilm activity of select pyrazole derivatives.

Compound Class/NameTarget Organism(s)Key Findings
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazolesAcinetobacter baumannii (including Ab-MDR isolates)Inhibited biofilm formation by 86.6% to 95.8%. nih.gov
Pyrazole derivative (ABA-4)Pseudomonas aeruginosaInhibited 90% of biofilm formation at 25 µM; induced 60% dispersal of established biofilm at 100 µM by reducing intracellular c-di-GMP levels. mdpi.com
4,5-Dihydro-1H-pyrazole-1-carboximidamide hydrochlorideSalmonella spp.Prevented biofilm formation, with a reduction of up to 5.2 log10. researchgate.netresearchgate.net
Pyrazolo[1,5-a]pyrimidine derivativesClinically isolated multidrug-resistant bacteriaScreened for preliminary antibacterial and anti-biofilm activities, with some derivatives showing promise as carbonic anhydrase inhibitors, a novel anti-infective target. nih.gov

The interaction of pyrazole compounds with the cell membrane is a critical factor influencing their biological activity. Studies using 1H-NMR spectroscopy have shown that pyrazole can alter the conformational state of phospholipids (B1166683) within a bilayer. nih.gov This interaction suggests that pyrazole derivatives can potentially disrupt membrane structure or integrity, which may contribute to their cytotoxic or antimicrobial effects.

Furthermore, the chemical substitutions on the pyrazole ring play a significant role in determining its physicochemical properties, including cell membrane permeability. While not directly studying pyrazole sulfonohydrazides, research on other heterocyclic inhibitors has shown that modifications, such as the addition of fluorine atoms, can considerably increase permeability. nih.gov This principle of modifying lipophilicity to enhance transport across cellular membranes is a key strategy in drug design and is applicable to the development of pyrazole-based agents. researchgate.net

Several novel pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, a mechanism of action shared with established anticancer agents. nih.govmdpi.com Tubulin is a critical protein that polymerizes to form microtubules, essential components of the cellular cytoskeleton involved in cell division, structure, and transport. nih.gov

A pyrazole derivative known as PTA-1 was found to disrupt microtubule organization and inhibit tubulin polymerization. mdpi.com This disruption leads to an arrest of the cell cycle and ultimately induces apoptosis in cancer cells. nih.govmdpi.com Similarly, a series of 1H-benzimidazol-2-yl hydrazones, which share a hydrazone moiety, were shown to modulate tubulin polymerization, with most derivatives elongating the nucleation phase and slowing the rate of polymerization. nih.gov Molecular docking studies suggest these compounds may bind at the colchicine (B1669291) binding site of tubulin. nih.gov

The table below summarizes the effects of representative pyrazole-related compounds on tubulin dynamics.

Compound/ClassCell Line(s) / SystemEffect on Tubulin
Pyrazole derivative (PTA-1)MDA-MB-231Disrupts microtubule organization and inhibits tubulin polymerization. mdpi.com
1H-Benzimidazol-2-yl hydrazonesPorcine tubulinElongated the nucleation phase and slowed down the polymerization rate, similar to nocodazole. nih.gov
Sulfonyl-α-L-amino acid derivativesIn silico (docking)Predicted to bind at the colchicine-binding site of tubulin. ekb.eg

A primary mechanism for the anticancer effects of many pyrazole derivatives is the induction of programmed cell death (apoptosis) and the modulation of the cell cycle.

Studies on various cancer cell lines have demonstrated that pyrazole compounds can trigger apoptosis through multiple pathways. For example, the pyrazole derivative PTA-1 was shown to induce phosphatidylserine (B164497) externalization, activate caspase-3/7, and cause DNA fragmentation in triple-negative breast cancer cells. mdpi.com Other 1,3,5-trisubstituted-1H-pyrazole derivatives were found to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of pro-apoptotic proteins like Bax, p53, and Caspase-3. nih.gov An investigation into other pyrazoline derivatives showed they could induce mitochondrial damage and increase the Bax/Bcl-2 ratio, indicating the involvement of the intrinsic apoptosis pathway. nih.gov

In addition to inducing apoptosis, these compounds often cause cell cycle arrest. PTA-1 was observed to arrest cells in the S and G2/M phases. mdpi.comresearchgate.net Another pyrazoline compound caused significant cell cycle arrest in the S-phase in Jurkat cells and increased the proportion of cells in the sub-G0/G1 phase, which is indicative of apoptosis. nih.gov

The pro-apoptotic and cell cycle effects of different pyrazole derivatives are summarized below.

Compound/ClassCell Line(s)Apoptotic / Cell Cycle Effects
Pyrazole derivative (PTA-1)MDA-MB-231 (breast cancer)Induces apoptosis via caspase-3/7 activation; arrests cell cycle in S and G2/M phases. mdpi.com
1,3,5-Trisubstituted-1H-pyrazole derivativesMCF-7, A549, PC3 (breast, lung, prostate)Decreases Bcl-2 gene expression; increases expression of Bax, p53, and Caspase-3. nih.gov
Tospyrquin and Tosind (condensed pyrazoles)HT29 (colon cancer)Induces apoptosis (23.7% for tosind, 14.9% for tospyrquin); increases Bax/Bcl-2 ratio; enhances caspase-8, caspase-9, and PARP-1 cleavage. nih.gov
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole derivativeK562, Jurkat (leukemia)Induces apoptosis via intrinsic pathway (mitochondrial damage); causes S-phase arrest in Jurkat cells and increases sub-G0/G1 population. nih.gov

In Vivo Efficacy in Pre-clinical Disease Models

The transition from in vitro and cellular assays to in vivo models is a critical step in pre-clinical drug development. nih.gov This phase assesses the efficacy of a compound in a living organism, providing insights into its potential therapeutic effects in a complex biological system.

Despite the promising in vitro and cellular data for a wide range of pyrazole derivatives, specific in vivo efficacy studies for compounds with the this compound structure were not identified in the reviewed literature. The available research on related pyrazoles has largely focused on initial cytotoxicity, mechanistic studies at the cellular level, and antimicrobial or anti-biofilm activity. nih.govnih.gov Therefore, data on the performance of this specific class of pyrazole sulfonohydrazides in pre-clinical disease models remains an area for future investigation.

Antifungal Efficacy in Plant Pathogen Models

The agricultural sector continually seeks novel agents to combat phytopathogenic fungi, which pose a significant threat to crop yield and quality. nih.gov Research into pyrazole derivatives has revealed their potential as effective antifungal agents. Notably, a series of novel pyrazolecarbamide derivatives incorporating a sulfonate fragment have been synthesized and evaluated for their in vitro antifungal properties against several plant pathogens. nih.gov These studies provide valuable insights into the potential of the pyrazole-sulfonamide scaffold in plant protection.

In one such study, the antifungal activities of these compounds were tested against Colletotrichum camelliae, Pestalotiopsis theae, Gibberella zeae, and Rhizoctonia solani. The results indicated that the target compounds exhibited notable inhibitory effects, particularly against Rhizoctonia solani. nih.gov For instance, compound T24 demonstrated an EC50 value of 0.45 mg/L against R. solani, which was significantly more potent than the commercial fungicide hymexazol (B17089) (EC50 = 10.49 mg/L) and comparable to bixafen (B1247100) (EC50 = 0.25 mg/L). nih.gov

Similarly, studies on pyrazole-5-sulfonamide derivatives have shown promising results. Certain compounds within this class exhibited excellent in vitro antifungal activity against Rhizoctonia solani, with some derivatives displaying outstanding efficacy against a broader spectrum of fungi including Sclerotinia sclerotiorum, Botrytis cinerea, Fusarium graminearum, and Alternaria alternata. researchgate.net The significant antifungal activity of these related compounds underscores the potential of the pyrazole sulfonohydrazide core in the development of new plant protection agents.

Table 1: Antifungal Activity of Pyrazolecarbamide Derivatives against Rhizoctonia solani

Compound EC50 (mg/L)
T24 0.45
Bixafen (control) 0.25
Hymexazol (control) 10.49

Data sourced from a study on novel sulfonate scaffold-containing pyrazolecarbamide derivatives. nih.gov

Antibacterial and Antivirulence Activity in in vivo Systems (excluding human infection models)

The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents with novel mechanisms of action. Pyrazole derivatives have been investigated for their antibacterial properties against a range of pathogenic bacteria. nih.govmdpi.com For instance, novel series of nitrofuran-containing 1,3,4,5-tetrasubstituted pyrazole derivatives have demonstrated good antibacterial activity against E. coli and P. aeruginosa (Gram-negative), as well as S. aureus and B. subtilis (Gram-positive). nih.gov

In other research, newly synthesized pyridinone and pyrazole derivatives were evaluated for their in vitro antibacterial activity against four bacterial strains, showing weak to good activity. johnshopkins.edu Specifically, certain derivatives were identified as potentially effective antibacterial agents, particularly against B. subtilis and P. vulgaris. johnshopkins.edu

While much of the research has focused on in vitro studies, these findings provide a strong basis for future in vivo investigations in non-human infection models to determine the true therapeutic potential of pyrazole sulfonohydrazide derivatives as antibacterial agents. The exploration of their effects on bacterial virulence factors, a key strategy to combat infections without inducing resistance, also presents a promising avenue for future research.

Anticancer Potential in Murine Xenograft Models

The pyrazole scaffold is a key component of several anticancer agents. nih.govmdpi.com Pre-clinical studies using murine xenograft models have provided evidence for the in vivo anticancer efficacy of pyrazole-containing compounds. A notable example is the development of pyrazolo[3,4-d]pyrimidine-based inhibitors of TRAP1 (TNF Receptor Associated Protein 1), a mitochondrial chaperone protein implicated in tumorigenesis. nih.gov

In a study focusing on these derivatives, selected compounds demonstrated significant tumor growth reduction in a mouse PC3 xenograft model. nih.gov This highlights the potential of the pyrazole core structure to yield potent anticancer agents. Furthermore, research on para-toluenesulfonamide (PTS), a compound with a related sulfonamide moiety, has shown its ability to significantly inhibit the growth of lung cancer xenografts in nude mice by inducing tumor necrosis. amegroups.org The effect of PTS on tumor growth was found to be more potent than that of anhydrous ethanol (B145695), a traditional agent for local injection therapy. amegroups.org These findings in murine models suggest that pyrazole sulfonohydrazide derivatives could be promising candidates for further anticancer drug development.

Table 2: In Vivo Anticancer Activity of Pyrazolo[3,4-d]pyrimidine Derivatives in a Mouse PC3 Xenograft Model

Compound Tumor Growth Inhibition
47 Significant
48 Significant

Data from a study on TRAP1 inhibitors. nih.gov

Evaluation of Anti-inflammatory and Other Activities in Animal Models

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. nih.gov Pyrazole derivatives have been extensively studied for their anti-inflammatory properties, with some compounds showing significant activity in animal models. nih.gov The carrageenan-induced rat paw edema model is a widely used assay to screen for acute anti-inflammatory activity. alliedacademies.org

Several studies have reported the successful use of this model to evaluate novel pyrazole derivatives. For instance, a series of 1,3,4-trisubstituted pyrazole derivatives were synthesized and screened for their anti-inflammatory effects. nih.gov Some of these compounds exhibited excellent anti-inflammatory activity, comparable to the standard drug diclofenac. nih.gov In another study, newly synthesized pyrazole derivatives were found to have significant to moderate anti-inflammatory and analgesic activities. alliedacademies.org The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key inflammatory mediators. nih.gov

Molecular Mechanism Elucidation

Understanding the molecular mechanisms by which pyrazole derivatives exert their pharmacological effects is crucial for the rational design of more potent and selective therapeutic agents.

Identification and Characterization of Biological Targets

Research into the molecular basis of the bioactivity of pyrazole derivatives has identified several key biological targets.

Succinate Dehydrogenase (SDH): In the context of antifungal activity against plant pathogens, SDH (Complex II in the mitochondrial respiratory chain) has been identified as a primary target for many pyrazole-carboxamide fungicides. researchgate.netacs.org The inhibition of SDH disrupts the fungal energy supply, leading to cell death. acs.org Molecular docking studies have shown that pyrazole-based inhibitors can bind effectively to the active site of SDH. researchgate.net

Cyclooxygenase-2 (COX-2): The anti-inflammatory effects of many pyrazole derivatives are linked to their ability to inhibit the COX-2 enzyme. nih.gov COX-2 is a key enzyme in the biosynthesis of prostaglandins, which are important mediators of inflammation. Molecular modeling studies have revealed that pyrazole analogs can interact with the active site of COX-2 through various interactions, including hydrogen bonding and π-π stacking. nih.gov

TRAP1: As mentioned previously, TRAP1 has been identified as a target for pyrazolo[3,4-d]pyrimidine-based anticancer agents. nih.gov Inhibition of this mitochondrial protein disrupts cellular metabolism and promotes apoptosis in cancer cells.

Topoisomerase IV: For antibacterial activity, molecular docking simulations have suggested that some pyrazole derivatives may act as inhibitors of topoisomerase IV. johnshopkins.edu This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.

Detailed Ligand-Target Interaction Analysis

Molecular modeling and X-ray co-crystallization studies have provided detailed insights into the interactions between pyrazole derivatives and their biological targets.

For instance, in the case of pyrazolo[3,4-d]pyrimidine inhibitors of TRAP1, X-ray co-crystallization studies have confirmed that these compounds bind to the ATP-binding pocket of the TRAP1 protein. nih.gov This detailed structural information is invaluable for the design of next-generation inhibitors with improved potency and selectivity.

Similarly, molecular docking studies of pyrazole derivatives with the COX-2 enzyme have elucidated the key interactions responsible for their inhibitory activity. nih.gov These studies have shown that the pyrazole core can fit snugly into the active site of the enzyme, with various substituents on the pyrazole ring forming specific interactions with key amino acid residues.

In the case of antifungal pyrazole-carboxamides targeting SDH, molecular docking and dynamics simulations have demonstrated that these compounds can interact strongly with residues in the active pocket of the enzyme, often mimicking the binding of the natural substrate. researchgate.net

Downstream Signaling Pathway Analysis

Research into the pharmacological effects of pyrazole sulfonamide derivatives has revealed their significant impact on various downstream signaling pathways, primarily leading to the induction of apoptosis, cell cycle arrest, and modulation of key enzymatic activities. These findings highlight the potential of this chemical scaffold in the development of targeted therapeutic agents.

A notable study focused on a series of novel pyridine (B92270) sulfonamide-pyrazole hybrid scaffolds designed to mimic dual-tail inhibitors of carbonic anhydrase IX (CA IX), an enzyme associated with tumor progression. nih.gov The investigation into their effects on colorectal cancer cell lines (HCT-116, HT-29, and SW-620) demonstrated potent cytotoxic effects. nih.gov Two compounds, referred to as Compound 3 and Compound 11 in the study, were particularly effective. nih.gov

Further analysis revealed that these compounds induced cellular apoptosis in HCT-116 and SW-620 cells, with Compound 3 also inducing necrosis. nih.gov The induction of apoptosis is a critical mechanism for eliminating cancerous cells. The study also showed that both compounds prompted cell cycle arrest at the G0/G1 and S phases, which prevents cancer cell proliferation. nih.gov Interestingly, Compound 11 was also found to induce autophagy in HCT-116 and HT-29 colon cancer cells. nih.gov Autophagy is a complex cellular process that can either promote cell survival or lead to cell death, and its induction by Compound 11 suggests a multifaceted mechanism of action. nih.gov

The table below summarizes the cytotoxic effects of these compounds on different colon cancer cell lines.

CompoundCell LineIC₅₀ (µM)
Compound 3 HCT-11645.88
HT-2928.27
SW-62016.57
Compound 11 HCT-11625.01
HT-298.99
SW-6203.27
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. nih.gov

In addition to direct anticancer effects, other pyrazole sulfonamide derivatives have been investigated for their ability to inhibit key enzymes involved in various diseases. For instance, a series of sulfonamide-bearing pyrazolone (B3327878) derivatives were synthesized and evaluated for their inhibitory effects on cholinesterases (ChEs) and human carbonic anhydrase (hCA) isoenzymes. nih.gov These enzymes are implicated in neurodegenerative diseases and other pathological conditions. The synthesized derivatives showed significant inhibitory potency against both ChEs and hCAs at the nanomolar scale. nih.gov

Another area of investigation for pyrazole sulfonamides is their potential as antidiabetic agents. A study on acyl pyrazole sulfonamides demonstrated their potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. frontiersin.org All the synthesized compounds in this study were found to be more potent than the standard drug, acarbose, with one compound exhibiting particularly high activity (IC₅₀ = 1.13 ± 0.06 µM). frontiersin.org

Furthermore, the anti-inflammatory properties of pyrazole derivatives, including those with benzenesulfonamide (B165840) moieties, have been explored. nih.govmdpi.com Some of these compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. mdpi.com

While the direct downstream signaling pathway analysis for this compound remains to be elucidated, the research on related pyrazole sulfonamides provides a strong foundation for its potential pharmacological activities. The recurring themes of apoptosis induction, cell cycle arrest, and enzyme inhibition across different studies suggest that compounds within this chemical class are promising candidates for further pre-clinical and clinical development.

Computational and Theoretical Studies on 1 Ethyl 1h Pyrazole 4 Sulfonohydrazide

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target receptor.

Active Site Characterization and Interaction Profiling

In studies of pyrazole (B372694) derivatives, molecular docking has been pivotal in characterizing the active sites of various enzymes and receptors. For instance, research on pyrazole-carboxamides bearing a sulfonamide moiety as carbonic anhydrase (CA) inhibitors has shown that these compounds interact effectively with the hCA I and hCA II isoenzymes. nih.govnih.gov Docking simulations reveal that the pyrazole scaffold can form significant hydrogen bonds and van der Waals interactions within the binding pockets of these proteins. nih.gov For a compound like 1-ethyl-1H-pyrazole-4-sulfonohydrazide, it is plausible that the sulfonohydrazide group would engage in hydrogen bonding with key amino acid residues in a target's active site, a common feature for sulfonamide-based inhibitors. nih.govnih.gov

The ethyl group at the N1 position of the pyrazole ring likely contributes to the hydrophobic interactions within the binding pocket, potentially enhancing binding affinity and selectivity. The pyrazole ring itself, an aromatic heterocycle, can participate in π-π stacking or hydrophobic interactions with aromatic residues of the target protein. chemmethod.com

A summary of typical interactions observed for related pyrazole sulfonamides is presented in the table below.

Interaction TypeInteracting Ligand MoietyPotential Interacting Residues (Examples)
Hydrogen BondingSulfonamide/Sulfonohydrazide group, Pyrazole NitrogensThr, His, Gln, Asn, Ser
Hydrophobic InteractionsEthyl group, Pyrazole ringVal, Leu, Ile, Ala, Phe
π-π StackingPyrazole ringPhe, Tyr, Trp, His

Virtual Screening of Compound Libraries

Virtual screening is a computational method used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Pyrazole-based scaffolds are frequently employed in virtual screening campaigns to discover novel inhibitors for a range of targets, including kinases and bromodomains. chemmethod.comnih.gov

In a typical virtual screening workflow, a library of compounds, which could include derivatives of this compound, would be docked into the active site of a target protein. The compounds are then ranked based on their predicted binding energies and interaction patterns. researchgate.net For example, a virtual screening of pyrazole derivatives against receptor tyrosine kinases and protein kinases has demonstrated the potential of this class of compounds as inhibitors. nih.gov The identification of a 1-ethyl-1H-pyrazolo[3,4-b]pyridine as a hit for BRD9 through virtual screening underscores the utility of the ethyl-pyrazole core in designing targeted ligands. nih.gov

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. This technique is crucial for assessing the stability of a ligand-protein complex and understanding the dynamic behavior of a compound in a biological environment. researchgate.net

Assessment of Ligand-Protein Complex Stability

For pyrazole-based inhibitors, MD simulations have been used to validate docking results and assess the stability of the ligand-protein complex. nih.govnih.gov Studies on pyrazole-carboxamide inhibitors of carbonic anhydrase revealed that the most active compounds formed stable complexes with the hCA I and hCA II receptors over the course of 50-nanosecond simulations, with only minor conformational changes. nih.govnih.gov The root-mean-square deviation (RMSD) of the protein backbone and the ligand are often monitored during the simulation. A stable RMSD for the ligand indicates that it remains bound in a consistent pose within the active site. For this compound, MD simulations would be essential to confirm that its predicted binding mode from docking is stable over time.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to optimize the structure of lead compounds.

QSAR studies on pyrazole derivatives have been conducted to understand the structural requirements for various biological activities, including as anticancer and antimicrobial agents. nih.govej-chem.org These studies typically use a set of known active and inactive compounds to develop a model based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

For a compound like this compound, a QSAR model could be developed to predict its inhibitory activity against a specific target. The model might reveal that the presence of the ethyl group at the N1 position and the sulfonohydrazide group at the C4 position are critical for activity. The general findings from QSAR studies on pyrazole sulfonamides often highlight the importance of the sulfonamide group for establishing key interactions with the target. nih.govnih.gov

A hypothetical QSAR data table for a series of pyrazole sulfonamide derivatives might look as follows:

CompoundlogPMolecular WeightHydrogen Bond DonorsHydrogen Bond AcceptorsPredicted Activity (IC50, µM)
Analog 12.52502410.5
Analog 23.1280245.2
This compound 2.1206.2434Predicted value
Analog 32.8265158.7

Note: Values for this compound are calculated or hypothetical for illustrative purposes.

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone in modern drug discovery and chemical research, aiming to establish a mathematical correlation between the chemical structure of a compound and its biological activity. For this compound, a QSAR study would typically involve a series of analogues to build a robust predictive model.

A hypothetical QSAR study would begin with the synthesis and biological evaluation of a library of related pyrazole-sulfonohydrazide derivatives. The biological data, often expressed as IC₅₀ or Kᵢ values, would then be correlated with calculated molecular descriptors. Multiple Linear Regression (MLR) is a common statistical method used to generate a QSAR equation of the following general form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D represents various molecular descriptors and c represents their coefficients. Such models are crucial for predicting the activity of unsynthesized analogues, thereby guiding the design of more potent compounds. nih.gov

Table 1: Hypothetical QSAR Model for a Series of Pyrazole-Sulfonohydrazide Analogues This table is a representative example of what a QSAR study might produce and is not based on experimental data for the specified compound.

DescriptorCoefficientStandard Errorp-value
LogP0.450.12<0.05
Molecular Weight-0.020.01<0.05
Dipole Moment1.200.35<0.05
HOMO Energy-2.500.75<0.05

Identification of Physicochemical Descriptors Correlated with Activity

The predictive power of a QSAR model is contingent on the selection of relevant physicochemical descriptors. These descriptors quantify various aspects of a molecule's structure and properties. For this compound and its analogues, a range of descriptors would be calculated to identify those that significantly correlate with biological activity.

These descriptors can be categorized as follows:

Electronic Descriptors: These pertain to the electronic structure of the molecule and include properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges. aip.orgresearchgate.net These are often critical in understanding receptor-ligand interactions.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molecular volume, and surface area.

Hydrophobic Descriptors: The most common hydrophobic descriptor is LogP, which is the logarithm of the partition coefficient between octanol (B41247) and water. It is a key indicator of a compound's lipophilicity and its ability to cross cell membranes. nih.gov

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

Studies on related sulfonamide-bearing pyrazolone (B3327878) derivatives have shown that even small structural changes, such as the position of a substituent on a benzene (B151609) ring, can significantly affect biological activity, highlighting the importance of carefully selected descriptors. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would provide valuable information. aip.org

Key parameters derived from DFT calculations include:

Molecular Geometry: Optimization of the molecular structure to its lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO energy is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of chemical stability. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting non-covalent interactions with biological targets. aip.org

Table 2: Representative DFT-Calculated Electronic Properties This table presents hypothetical data for this compound based on typical values for similar compounds.

PropertyCalculated Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Dipole Moment4.5 D

DFT calculations are also highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound. rsc.org

Vibrational Frequencies (IR and Raman): Theoretical vibrational spectra can be calculated and compared with experimental data to aid in the assignment of characteristic peaks. For instance, the stretching frequencies of the S=O and N-H bonds in the sulfonohydrazide moiety would be of particular interest. mdpi.com

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The chemical shifts of ¹H and ¹³C atoms can be predicted with good accuracy, providing a theoretical reference for experimental NMR spectra. mdpi.com This is especially useful for the unambiguous assignment of signals in complex molecules.

Cheminformatics and Data Mining for Analogues

Cheminformatics and data mining techniques are employed to explore the vast chemical space around a lead compound like this compound to identify novel, structurally diverse analogues with potentially improved properties.

Scaffold hopping is a key strategy in this context. It involves replacing the core structure (scaffold) of a molecule with a different one while aiming to retain or enhance its biological activity. nih.gov For the pyrazole core in this compound, scaffold hopping could involve:

Heterocycle Replacements: Substituting the pyrazole ring with other five- or six-membered heterocycles to explore different spatial arrangements and electronic properties. bohrium.com

Ring Opening and Closure: Modifying the molecular flexibility by opening the pyrazole ring or forming new ring systems. nih.gov

These strategies can lead to the discovery of novel chemotypes with improved pharmacokinetic profiles or reduced off-target effects. researchgate.net

Network Pharmacology Approaches to Identify Multi-Target Effects

Network pharmacology represents a modern computational strategy in drug discovery that shifts the focus from a single-target approach to a more holistic, multi-target paradigm. This methodology is particularly relevant for compounds like this compound, which belongs to the pyrazole class of compounds known for their diverse pharmacological activities and potential to interact with multiple biological targets. mdpi.comglobalresearchonline.net While specific network pharmacology studies on this compound are not extensively documented in publicly available research, the principles of this approach, as applied to analogous pyrazole derivatives, provide a framework for understanding its potential multi-target effects.

The core of network pharmacology lies in the construction and analysis of biological networks that connect the compound to its potential protein targets and associated signaling pathways. This approach typically involves several key steps:

Target Identification: The initial step is to predict the potential protein targets of the compound. This is often achieved through computational methods such as molecular docking and virtual screening. For instance, in studies involving various pyrazole derivatives, extensive computational techniques have been used to identify potent inhibitors or modulators for a range of protein targets. nih.gov These methods simulate the binding of the compound to the active sites of a vast array of proteins to predict binding affinities and interaction profiles. nih.gov

Network Construction: Once a set of potential protein targets is identified, these are used to build a compound-target interaction network. This network is then expanded to include protein-protein interactions (PPIs) and pathway associations, creating a comprehensive map of the compound's potential biological influence.

Network Analysis and Pathway Enrichment: The constructed network is then analyzed using bioinformatics tools to identify key proteins (nodes) and pathways that are significantly enriched. This analysis can reveal clusters of interacting proteins that may be co-regulated by the compound, suggesting a multi-target mechanism of action.

Research on broader classes of pyrazole derivatives illustrates the potential for multi-target effects. For example, computational studies on a library of synthesized pyrazole derivatives have identified compounds with the potential to modulate multiple proteins implicated in cancer, such as CRMP2, C-RAF, CYP17, c-KIT, VEGFR, and HDAC. nih.gov One particular pyrazole compound was even identified as a promising dual inhibitor for both CRMP2 and c-KIT proteins. nih.gov

Furthermore, studies on sulfonamide-bearing pyrazolone derivatives have demonstrated their capacity as multi-target therapeutic agents. nih.gov These compounds have shown inhibitory activity against both cholinesterases (acetylcholinesterase and butyrylcholinesterase) and human carbonic anhydrase (hCA) isoenzymes I and II, which are relevant targets for conditions like Alzheimer's disease and glaucoma. nih.govnih.gov

The application of network pharmacology to this compound would, therefore, involve an initial in silico screening against a large database of protein structures to predict its binding targets. The identified targets would then be used to construct and analyze a biological interaction network to elucidate its potential polypharmacological profile.

Table 1: Potential Protein Targets for Pyrazole Derivatives Identified Through Computational Studies

Potential Target ProteinBiological Role/AssociationStudy Reference
CRMP2Neuronal development, implicated in cancer nih.gov
C-RAFSignal transduction, cancer nih.gov
CYP17Steroidogenesis, prostate cancer nih.gov
c-KITReceptor tyrosine kinase, cancer nih.gov
VEGFRAngiogenesis, cancer nih.gov
HDACGene expression regulation, cancer nih.gov
Acetylcholinesterase (AChE)Neurotransmission, Alzheimer's disease nih.govnih.gov
Butyrylcholinesterase (BChE)Neurotransmission, Alzheimer's disease nih.govnih.gov
Carbonic Anhydrase I (hCA I)pH regulation, glaucoma nih.govnih.gov
Carbonic Anhydrase II (hCA II)pH regulation, glaucoma nih.govnih.gov

Advancements in 1 Ethyl 1h Pyrazole 4 Sulfonohydrazide Analogue Development

Design Principles for Novel Pyrazole-Sulfonohydrazide Scaffolds

The rational design of new pyrazole-sulfonohydrazide analogues is guided by established medicinal chemistry principles aimed at optimizing their interaction with biological targets. These principles include bioisosteric replacement and fragment-based drug design, which have proven effective in the development of compounds with improved therapeutic potential.

Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a cornerstone of drug design. sci-hub.se This approach is particularly useful for modifying the potency, selectivity, and metabolic stability of a lead compound. In the context of pyrazole-sulfonohydrazide analogues, bioisosteric replacements can be applied to various parts of the molecule.

For instance, the pyrazole (B372694) ring itself can be replaced by other five-membered heterocycles such as imidazole, oxazole, thiazole (B1198619), or triazole. nih.govnih.govrsc.org This strategy has been successfully employed in the development of cannabinoid receptor 1 (CB1) antagonists, where the 1,5-diarylpyrazole motif of rimonabant (B1662492) was replaced with these bioisosteres, leading to compounds with retained or improved activity and selectivity. nih.gov The rationale behind such replacements is to alter the electronic distribution and hydrogen bonding capacity of the core scaffold, thereby fine-tuning its interaction with the target protein.

Furthermore, substituents on the pyrazole ring are prime candidates for bioisosteric modification. The replacement of a hydrogen atom with a fluorine atom, for example, can significantly alter the compound's metabolic stability and binding affinity due to the high electronegativity and small size of fluorine. sci-hub.se Similarly, the sulfonohydrazide moiety can be modified. For instance, replacement of the sulfonyl group with other electron-withdrawing groups can modulate the acidity and hydrogen-bonding properties of the hydrazide portion, which is often crucial for target engagement.

The following table summarizes some common bioisosteric replacements for the pyrazole scaffold and its substituents:

Original GroupBioisosteric Replacement(s)Rationale for Replacement
Pyrazole RingImidazole, Oxazole, Thiazole, TriazoleModify core electronics and hydrogen bonding patterns. nih.govnih.govrsc.org
Phenyl GroupThiophene, Pyridine (B92270)Alter aromaticity and potential for pi-stacking interactions. sci-hub.seresearchgate.net
CarboxamideOxadiazole, SulfonamideIntroduce different hydrogen bond donors/acceptors. rsc.orgnih.gov
Methyl GroupHalogens (e.g., Cl, F)Modify lipophilicity and block metabolic oxidation. sci-hub.se

Fragment-based drug design (FBDD) has emerged as a powerful strategy for the discovery of novel lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and linked together to generate a more potent lead molecule.

In the context of pyrazole-sulfonohydrazide analogues, FBDD can be used to identify novel substituents or alternative core scaffolds. For example, a fragment screen might identify a small molecule that binds to a specific pocket of a target enzyme. This fragment could then be incorporated into a pyrazole-sulfonohydrazide scaffold to enhance its binding affinity. A study on the discovery of Gyrase B inhibitors utilized NMR-based fragment screening to identify a pyrazolopyridone scaffold, which was subsequently optimized using structure-guided design. nih.gov

The development of sulfamide (B24259) fragments for carbonic anhydrase inhibition is another example of FBDD, where fragments showing selectivity for cancer-related isoforms were identified for further evolution. nih.gov This highlights the potential of FBDD in generating novel pyrazole-sulfonohydrazide analogues with specific therapeutic applications.

Development of Hybrid Molecules and Fused Ring Systems

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach to develop compounds with improved or dual biological activities. acs.orgnih.gov This section focuses on the development of hybrid molecules and fused ring systems derived from the pyrazole scaffold.

The combination of pyrazole and thiazole rings has led to the development of hybrid molecules with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govnih.govekb.eg The rationale for this hybridization lies in the fact that both pyrazole and thiazole are privileged scaffolds in medicinal chemistry.

Several synthetic strategies have been employed to create pyrazole-thiazole hybrids, often involving the condensation of a pyrazole-containing intermediate with a thiazole precursor. nih.gov These hybrids have been investigated as dual inhibitors of cyclin-dependent kinases (CDK-1 and CDK-2), which are important targets in cancer therapy. tandfonline.com Computational studies, including molecular docking and molecular dynamics simulations, have been used to predict the binding modes and inhibitory potentials of these hybrids. tandfonline.com

The following table presents examples of pyrazole-thiazole hybrids and their reported biological activities:

Compound IDBiological ActivityReference
Thiazolyl pyrazoline derivativesAntimicrobial and antifungal activity ekb.eg
Thiopyrano[2,3-d]thiazole-pyrazole hybridsAnticancer and carbonic anhydrase inhibition acs.org
Pyrazole-thiazole hybrid analoguesPotential CDK-1 and CDK-2 inhibitors tandfonline.com

Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are structurally analogous to purines. This structural similarity makes them attractive candidates for targeting enzymes that interact with purines, such as kinases. derpharmachemica.comnih.gov Indeed, numerous pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as anticancer agents, kinase inhibitors, and for other therapeutic applications. nih.govderpharmachemica.comnih.govjournalijar.comrsc.org

The synthesis of pyrazolo[3,4-d]pyrimidines often starts from a substituted pyrazole precursor, which is then cyclized to form the fused pyrimidine (B1678525) ring. derpharmachemica.comjournalijar.com These derivatives have been investigated as inhibitors of various kinases, including TGFβ1R1 and EGFR-TK. nih.govrsc.org For example, a pyrazolo[3,4-d]pyrimidine derivative was identified as a potent inhibitor of the TGF-β1/SMAD signaling pathway, showing significant antitumor effects in pancreatic cancer models. nih.gov

The table below showcases some pyrazolo[3,4-d]pyrimidine derivatives and their inhibitory activities:

Compound IDTargetIC50/ActivityReference
Compound 57ALK5 (TGFβ1R1)Potent inhibitor nih.gov
Compounds 4b, 5a, 10c, 12cMCF-7 cell lineIC50: 0.013–0.018 μM derpharmachemica.com
Compounds 15 & 16NCI 60 cancer cell linesGI50: 0.018–9.98 μM rsc.org
PP1 & PP2SRC family kinasesKinase inhibitors nih.gov

Beyond thiazoles and pyrimidines, the pyrazole scaffold has been conjugated with a variety of other heterocyclic rings to generate novel compounds with diverse biological activities. The aim of creating such conjugates is often to explore new chemical space and identify compounds with unique pharmacological profiles.

For instance, pyrazole moieties have been linked to benzimidazoles and other heterocyclic systems to create novel scaffolds. ekb.eg The hybridization of pyrazole with other rings can lead to compounds with enhanced potency or a broader spectrum of activity. Research in this area is ongoing, with a continuous effort to synthesize and evaluate new pyrazole-based heterocyclic conjugates for various therapeutic targets.

Strategies for Enhancing Pharmacological Profiles (excluding human pharmacokinetics)

The development of analogues of 1-ethyl-1H-pyrazole-4-sulfonohydrazide has been a focal point of medicinal chemistry efforts aimed at optimizing their therapeutic potential. Key to this endeavor are strategies that enhance the pharmacological properties of these molecules, specifically their metabolic stability in preclinical models and their selectivity for their intended biological targets. Such modifications are crucial for advancing lead compounds toward further development.

Modulation of Metabolic Stability (pre-clinical in vitro or in vivo animal studies)

The metabolic stability of a drug candidate is a critical determinant of its in vivo efficacy and duration of action. For pyrazole sulfonamide analogues, a primary site of metabolic vulnerability is the sulfonamide moiety itself. Preclinical studies, particularly those involving mouse liver microsomes, have been instrumental in identifying and mitigating these liabilities.

One effective strategy to enhance metabolic stability is the modification of the sulfonamide group. For instance, "capping" the sulfonamide nitrogen with a small alkyl group, such as a methyl or ethyl group, has been shown to significantly improve stability. This structural alteration prevents the deprotonation of the sulfonamide and can hinder enzymatic degradation. nih.gov

In a study focused on pyrazole sulfonamide inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), methylation of the sulfonamide nitrogen of a lead compound resulted in a notable decrease in metabolic clearance in mouse microsomes. While the parent secondary sulfonamide had a clearance rate (Cli) of 7.4 mL/min/g, its methylated counterpart showed improved stability. nih.gov Further optimization with an ethyl group on the sulfonamide also demonstrated enhanced metabolic stability. nih.gov

Compound Modification Parent Compound (Cli in mouse microsomes) Modified Compound (Cli in mouse microsomes) Reference
Methylation of sulfonamide7.4 mL/min/g3.1 mL/min/g (for ethyl analogue) nih.gov

This interactive table summarizes the impact of sulfonamide modification on metabolic stability in preclinical studies.

These findings underscore the importance of targeted chemical modifications to protect metabolically labile sites within the this compound analogue scaffold, thereby enhancing their potential for sustained therapeutic activity.

Improving Target Selectivity

Achieving a high degree of target selectivity is paramount in drug development to minimize off-target effects and associated toxicities. For pyrazole sulfonamide analogues, which have been investigated for a variety of biological targets, enhancing selectivity is a key objective.

A successful strategy for improving the target selectivity of these compounds involves modifying the linker region that connects the core pyrazole ring to other parts of the molecule. Replacing a rigid aromatic linker with a more flexible one has been shown to significantly improve selectivity. nih.govnih.govacs.org

Structural Modification Effect on Selectivity Mechanism Reference
Replacement of rigid aromatic linker with a flexible alkyl chainSignificantly improved selectivity for the target enzyme.Allows for a more optimal binding conformation in the target's active site. nih.govacs.org

This interactive table outlines strategies and their effects on improving the target selectivity of pyrazole sulfonamide analogues.

Furthermore, the strategic introduction of different substituents on the pyrazole ring and other peripheral positions can also influence target selectivity. Structure-activity relationship (SAR) studies on various pyrazole derivatives have demonstrated that even minor changes to the substitution pattern can lead to significant differences in inhibitory activity against various enzymes. nih.govresearchgate.net For example, in a series of pyrazole-based inhibitors of meprin α and β, the introduction of different residues at the 3(5)-position of the pyrazole core resulted in varied inhibitory activities, highlighting the potential for fine-tuning selectivity through targeted substitutions. nih.gov

Future Research Directions and Translational Implications Pre Clinical Horizon

Exploration of Novel Biological Targets

While the precise biological targets of 1-ethyl-1H-pyrazole-4-sulfonohydrazide are not yet defined, the well-documented activities of structurally related pyrazole (B372694) sulfonamides provide a fertile ground for hypothesis-driven investigation. The future exploration of this compound will likely focus on identifying and validating its molecular targets to elucidate its mechanism of action and therapeutic potential.

Emerging Disease Pathways and Mechanisms

The pyrazole nucleus is a versatile pharmacophore present in a wide array of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs. mdpi.commdpi.com Analogues of this compound, specifically those containing a sulfonamide moiety, have shown inhibitory activity against several key enzymes implicated in various pathologies. A significant body of research points towards carbonic anhydrases (CAs) and cholinesterases (ChEs) as potential targets for pyrazole sulfonamides. nih.gov

Future research should, therefore, investigate the inhibitory potential of this compound against these and other emerging targets. For instance, meprins α and β, zinc metalloproteinases involved in inflammation and fibrosis, have been identified as targets for pyrazole-based inhibitors. nih.gov Given the structural similarities, it is plausible that this compound could modulate the activity of these enzymes.

Furthermore, the antiproliferative activity of pyrazole-4-sulfonamide derivatives against cancer cell lines suggests that this class of compounds may interfere with signaling pathways crucial for cancer cell growth and survival. nih.govacs.org Kinases, a family of enzymes frequently dysregulated in cancer, represent another promising area of investigation for novel biological targets. nih.gov The table below summarizes potential enzyme targets for pyrazole sulfonamide derivatives based on existing literature.

Enzyme ClassSpecific ExamplesAssociated Disease Pathways
Carbonic AnhydrasesCA I, II, IX, XIIGlaucoma, Epilepsy, Cancer nih.govnih.gov
CholinesterasesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Alzheimer's Disease nih.govresearchgate.net
MeprinsMeprin α, Meprin βInflammation, Fibrosis, Cancer nih.gov
KinasesReceptor Tyrosine Kinases (e.g., VEGFR-2), Serine/Threonine Kinases (e.g., Aurora A, CDK2)Cancer, Angiogenesis nih.gov
Enoyl-Acyl Carrier Protein Reductase (InhA)-Tuberculosis acs.org

Repurposing Potential for Existing Analogues

The concept of drug repurposing, or finding new uses for existing compounds, offers a streamlined path to therapeutic development. The vast chemical space occupied by pyrazole derivatives, many of which have been synthesized for various research purposes, presents a significant opportunity for repurposing. mdpi.comnih.gov A systematic screening of existing analogues of this compound against a diverse panel of biological targets could uncover unexpected therapeutic applications.

For example, pyrazole derivatives have been investigated for a wide range of biological activities, including antifungal and antiviral properties. frontiersin.org A focused effort to screen libraries of pyrazole sulfonohydrazides could identify lead compounds for the development of novel anti-infective agents. The structural similarity of the sulfonamide group to p-aminobenzoic acid (PABA), an essential nutrient for bacterial folate synthesis, provides a rationale for exploring the antibacterial potential of these compounds. nih.gov

Integration with Advanced High-Throughput Screening Technologies

To accelerate the discovery of bioactive compounds and the elucidation of their mechanisms of action, the integration of this compound and its analogues with advanced high-throughput screening (HTS) technologies is crucial.

Automated Synthesis and Screening Platforms

The amenability of the pyrazole core to diverse chemical modifications makes it an ideal scaffold for combinatorial chemistry and the generation of large compound libraries. nih.gov Automated synthesis platforms can be employed to rapidly generate a multitude of analogues of this compound with variations at different positions of the pyrazole ring and the sulfonohydrazide moiety.

These libraries can then be subjected to HTS against a wide range of biological targets. The development of robust and miniaturized assays is key to the success of such campaigns. The optimization of a pyrazole sulfonamide hit from a high-throughput screen for inhibitors of Trypanosoma brucei N-myristoyltransferase demonstrates the power of this approach in identifying potent lead compounds. acs.orgacs.org

Phenotypic Screening Approaches

In contrast to target-based screening, phenotypic screening involves testing compounds for their effects on whole cells or organisms without a preconceived notion of the molecular target. This approach has the potential to identify compounds with novel mechanisms of action. Phenotypic screens using cancer cell lines, for example, could reveal the antiproliferative effects of this compound analogues and provide a starting point for target deconvolution studies. nih.govacs.org

Rational Drug Design Paradigms for Optimized Analogues

Building on the data generated from screening efforts and initial structure-activity relationship (SAR) studies, rational drug design can be employed to create optimized analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship studies of pyrazole-based inhibitors have provided valuable insights into the chemical features required for potent biological activity. For instance, the nature and position of substituents on the pyrazole ring and the sulfonamide group can significantly influence the inhibitory activity and selectivity against different enzyme isoforms. nih.govnih.gov

Computational modeling, including molecular docking and quantitative structure-activity relationship (QSAR) studies, can be utilized to predict the binding modes of this compound analogues to their putative targets and to guide the design of new derivatives with enhanced affinity. acs.orgresearchgate.net The design of pyrazole-phthalazine hybrids as α-glucosidase inhibitors is a recent example of the successful application of rational design principles. The table below outlines key considerations for the rational design of optimized analogues.

Design StrategyObjectiveExample from Literature
Scaffold Hopping To identify novel core structures with similar biological activity but different chemical properties.Replacement of a known inhibitor's core with a pyrazole scaffold. nih.gov
Bioisosteric Replacement To improve potency, selectivity, or pharmacokinetic properties by replacing a functional group with another that has similar physical or chemical properties.Introduction of a pyrazole ring as a bioisostere for an arene to enhance potency and solubility. nih.gov
Structure-Based Design To design ligands that fit optimally into the binding site of a target protein with a known 3D structure.Docking studies of pyrazole derivatives into the active sites of various kinases. nih.gov
Fragment-Based Drug Discovery To identify small molecular fragments that bind to a target and then grow or link them to create a more potent lead compound.Identification of small pyrazole fragments that bind to a target of interest.

Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, offering powerful tools to navigate the vast chemical space and accelerate the design of novel therapeutics. ijsred.commdpi.com For a compound like this compound, AI and ML can be instrumental in several key areas of preclinical development.

Predictive models, powered by machine learning algorithms, can be trained on large datasets of existing pyrazole derivatives to forecast the biological activities, pharmacokinetic properties, and potential toxicity profiles of novel analogs of this compound. mdpi.com These models can identify subtle structure-activity relationships that may not be apparent through traditional medicinal chemistry approaches. nih.gov For instance, a quantitative structure-activity relationship (QSAR) model could be developed to predict the inhibitory activity of this compound derivatives against a specific enzyme target, such as a kinase or a protease.

Generative AI models, such as generative adversarial networks (GANs), offer the potential to design novel derivatives of this compound with optimized properties. nih.gov By learning the underlying patterns in a dataset of known active compounds, these models can propose new molecular structures that are more likely to exhibit the desired therapeutic effects. This de novo design approach can significantly reduce the time and resources required to identify promising lead candidates. ijsred.com

The table below illustrates a hypothetical application of a machine learning model in predicting the properties of designed analogs of this compound.

Compound IDPredicted IC50 (µM)Predicted Solubility (mg/mL)Predicted Toxicity (LD50, mg/kg)
EPH-0010.521.2>2000
EPH-0021.250.81500
EPH-0030.182.5>2000
EPH-0045.600.51000

Structure-Based Drug Design (SBDD) Enhancements

Structure-based drug design (SBDD) is a powerful paradigm that leverages the three-dimensional structural information of a biological target to guide the design of potent and selective inhibitors. acs.org For this compound, SBDD offers a rational approach to optimize its interaction with a given target.

The initial step in an SBDD campaign would involve the identification of a relevant biological target for which the pyrazole scaffold has shown activity. Pyrazole derivatives have been reported to inhibit a wide range of enzymes, including kinases, cyclooxygenases (COX), and various proteases. ijpsjournal.comnih.gov Once a target is identified, computational docking studies can be employed to predict the binding mode of this compound within the active site of the target protein. acs.org These in silico models can provide valuable insights into the key molecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

The insights gained from molecular docking can then be used to guide the synthesis of novel analogs of this compound with improved potency and selectivity. acs.org For example, if the docking model reveals a vacant hydrophobic pocket in the active site, a medicinal chemist could design a derivative with an additional hydrophobic group to exploit this interaction. This iterative cycle of design, synthesis, and biological evaluation is a hallmark of modern SBDD.

The following table provides a hypothetical example of how SBDD could be used to enhance the inhibitory activity of this compound against a target kinase.

Compound IDModificationDocking Score (kcal/mol)Experimental IC50 (µM)
EPH-000(Parent Compound)-8.510.2
EPH-005Addition of a phenyl group-9.81.5
EPH-006Introduction of a hydroxyl group-9.25.8
EPH-007Replacement of ethyl with cyclopropyl-9.52.1

Potential Contributions to Addressing Unmet Medical Needs

The versatile nature of the pyrazole scaffold suggests that this compound and its derivatives could have a significant impact on several therapeutic areas with unmet medical needs.

Development of Next-Generation Pre-clinical Leads in Specific Therapeutic Areas

The pyrazole core is a common feature in many drugs with anti-inflammatory, anticancer, and neuroprotective properties. researchgate.netmdpi.comnih.gov Consequently, a focused preclinical development program for this compound could lead to the identification of next-generation drug candidates in these areas.

Oncology: Pyrazole derivatives have been shown to exhibit potent anticancer activity through various mechanisms, including the inhibition of kinases involved in cancer cell proliferation and survival. nih.gov A research program focused on this compound could explore its potential as an inhibitor of novel cancer targets.

Inflammation: The well-known anti-inflammatory properties of pyrazole-containing drugs, such as the COX-2 inhibitor celecoxib, highlight the potential of this scaffold in treating inflammatory disorders. ijpsjournal.com Future studies could investigate the ability of this compound derivatives to modulate key inflammatory pathways.

Neurodegenerative Diseases: There is growing evidence that pyrazole-containing compounds may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. wustl.edunih.gov The exploration of this compound in this context could open up new avenues for the treatment of these debilitating conditions.

Advancing Chemical Probe Development for Biological Systems

Chemical probes are small molecules that are used to study the function of proteins and other biological macromolecules in their native environment. nih.gov The development of potent and selective chemical probes is crucial for target identification and validation in the early stages of drug discovery.

Given its potential for facile chemical modification, this compound could serve as a valuable starting point for the development of chemical probes. By incorporating a reporter tag, such as a fluorescent dye or a biotin moiety, into the structure of an optimized derivative, researchers could create a tool to visualize and isolate the target protein from complex biological samples. This approach, known as affinity-based protein profiling, is a powerful method for identifying the molecular targets of a bioactive compound. princeton.edu

The sulfonohydrazide functional group itself may also offer unique opportunities for the design of covalent chemical probes. Under certain conditions, this moiety could be activated to form a reactive species that can covalently label a nearby amino acid residue in the active site of the target protein. Such covalent probes can provide a durable and specific signal for target engagement.

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-1H-pyrazole-4-sulfonohydrazide?

Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with β-keto esters or analogous carbonyl compounds under acidic or basic conditions. For example, sulfonohydrazide derivatives can be prepared by reacting pyrazole intermediates with ethylsulfonyl chloride via nucleophilic substitution. Reaction conditions (e.g., temperature, solvent, and catalyst) significantly influence yield and purity. Post-synthesis purification often employs recrystallization or column chromatography .

Key Reaction StepsConditionsYield Optimization Tips
CyclizationAcidic (e.g., glacial acetic acid)Use anhydrous conditions to avoid hydrolysis
SulfonylationBase (e.g., triethylamine)Control stoichiometry to minimize byproducts
PurificationColumn chromatography (silica gel, ethyl acetate/hexane)Monitor fractions via TLC

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with pyrazole ring protons appearing as distinct singlets (δ 7.5–8.5 ppm) and sulfonohydrazide signals at δ 2.5–3.5 ppm .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving tautomeric forms or hydrogen-bonding networks .

Q. What are the known biological activities of this compound?

Methodological Answer: Pyrazole-sulfonohydrazide derivatives exhibit antimicrobial, anti-inflammatory, and kinase-inhibitory properties. Initial screens should use in vitro assays (e.g., bacterial growth inhibition or enzyme activity assays). For target validation, pair biochemical assays with computational docking to predict binding modes to proteins like kinases or oxidoreductases .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound be resolved?

Methodological Answer: Contradictions in crystal structures (e.g., disordered sulfonyl groups) require iterative refinement using tools like SHELXL. Apply restraints for bond lengths/angles and validate with R-factors. For twinned crystals, use the TWIN law in SHELX and compare multiple datasets. Cross-validate with spectroscopic data (e.g., IR for functional groups) .

Q. What strategies optimize binding affinity studies when targeting enzymes with this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure real-time binding kinetics (konk_{on}, koffk_{off}).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers.
  • Mutagenesis : Identify critical residues by alanine-scanning mutants of the enzyme active site. Correlate with docking results (e.g., AutoDock Vina) .

Q. How can researchers address stability issues of this compound in aqueous media?

Methodological Answer: Degradation pathways (e.g., hydrolysis of the sulfonohydrazide group) can be mitigated by:

  • pH Control : Stabilize in buffered solutions (pH 6–7).
  • Lyophilization : Store as a lyophilized powder under inert gas.
  • Excipient Screening : Add cyclodextrins or polyethylene glycols to reduce water accessibility. Monitor stability via HPLC-UV at regular intervals .

Q. What computational approaches predict the reactivity of this compound in multi-step syntheses?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states for sulfonylation or cyclization steps.
  • Retrosynthetic Analysis : Tools like Synthia or ICSynth decompose the molecule into feasible precursors (e.g., pyrazole cores + sulfonyl hydrazines).
  • Reaction Kinetics Modeling : Fit experimental rate data to Arrhenius equations to optimize temperature/time .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activity across studies?

Methodological Answer:

  • Assay Standardization : Compare protocols for variables like cell line (e.g., HEK293 vs. HeLa), compound concentration, and endpoint measurements.
  • Meta-Analysis : Use tools like RevMan to aggregate data and identify outliers via funnel plots.
  • Orthogonal Validation : Confirm activity in in vivo models (e.g., zebrafish for antimicrobial studies) .

Methodological Tables

Q. Table 1: Comparison of Techniques for Binding Studies

TechniqueThroughputSensitivityData Output
SPRMediumHighkonk_{on}, koffk_{off}, KDK_D
ITCLowModerateΔH, ΔS, KDK_D
MSTHighHighKDK_D, ligand efficiency

Q. Table 2: Common Degradation Products

ConditionMajor DegradantDetection Method
Acidic (pH < 4)Sulfonic acidHPLC-MS
OxidativePyrazole N-oxideLC-TOF

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-ethyl-1H-pyrazole-4-sulfonohydrazide
Reactant of Route 2
1-ethyl-1H-pyrazole-4-sulfonohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.